molecular formula C13H16N4OS B6955016 N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-(1,3-thiazol-4-yl)propanamide

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-(1,3-thiazol-4-yl)propanamide

Cat. No.: B6955016
M. Wt: 276.36 g/mol
InChI Key: CLSVNADXMADUNL-UHFFFAOYSA-N
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Description

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-(1,3-thiazol-4-yl)propanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-(1,3-thiazol-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-17-13(10-3-2-4-11(10)16-17)15-12(18)6-5-9-7-19-8-14-9/h7-8H,2-6H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLSVNADXMADUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)CCC3=CSC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-(1,3-thiazol-4-yl)propanamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the cyclopenta[c]pyrazole ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the thiazole ring: This step may involve the reaction of a thiazole precursor with the cyclopenta[c]pyrazole intermediate.

    Formation of the propanamide linkage: This can be accomplished through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-(1,3-thiazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can modify the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly if it exhibits biological activity.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-(1,3-thiazol-4-yl)propanamide would depend on its specific biological target. Potential mechanisms could include:

    Binding to a specific enzyme or receptor: Modulating its activity.

    Interacting with cellular pathways: Affecting processes such as signal transduction or gene expression.

    Inhibiting or activating specific proteins: Leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other heterocyclic compounds with comparable ring structures, such as:

    Cyclopenta[c]pyrazole derivatives: Compounds with variations in the substituents on the cyclopenta[c]pyrazole ring.

    Thiazole derivatives: Compounds with different functional groups attached to the thiazole ring.

Uniqueness

The uniqueness of N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-(1,3-thiazol-4-yl)propanamide lies in its specific combination of ring structures and functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

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